molecular formula C14H19N3OS B2767653 5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2199908-92-2

5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B2767653
CAS No.: 2199908-92-2
M. Wt: 277.39
InChI Key: WJCHKKATOCYCAE-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiophene, and hexahydropyrrolo[3,4-c]pyrrole moieties

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiophene-based analogs, have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s worth noting that thiophene-diketopyrrolopyrrole-based molecules, which share structural similarities with the compound , have been found to improve electron transport and lithium-ion diffusion rate when embedded into graphene aerogels . This suggests that the compound may interact with its targets to facilitate electron transport and ion diffusion.

Biochemical Pathways

It’s known that thiophene-based compounds can influence a variety of properties and applications, including the advancement of organic semiconductors . This suggests that the compound may interact with biochemical pathways related to electron transport and ion diffusion .

Pharmacokinetics

It’s known that thiophene-diketopyrrolopyrrole-based molecules can effectively reduce the dissolution in the electrolyte, which could potentially improve the bioavailability of the compound .

Result of Action

It’s known that thiophene-diketopyrrolopyrrole-based molecules can prevent electrode rupture and improve electron transport and lithium-ion diffusion rate . This suggests that the compound may have similar effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the thermal stability of similar compounds has been noted, with decomposition observed at temperatures of 348 and 380 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by temperature and other environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the hexahydropyrrolo[3,4-c]pyrrole core, which can be achieved through the Paal-Knorr pyrrole synthesis. This involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under mild conditions .

The thiophene moiety can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using thiophene-2-boronic acid and a suitable halogenated precursor. The cyclopropyl group can be added through a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and automated systems for the coupling and cyclopropanation steps.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrole ring can be reduced to form pyrrolidines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Pyrrolidines.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.

    Cyclopropyl derivatives: Compounds containing cyclopropyl groups attached to various heterocycles.

    Pyrrole derivatives: Compounds with substituted pyrrole rings.

Uniqueness

5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to its combination of cyclopropyl, thiophene, and hexahydropyrrolo[3,4-c]pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-cyclopropyl-N-thiophen-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c18-14(15-13-2-1-5-19-13)17-8-10-6-16(12-3-4-12)7-11(10)9-17/h1-2,5,10-12H,3-4,6-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCHKKATOCYCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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